Anti-Mycobacterial Scaffold Activity: No Compound-Specific MIC Data
The benzothiazole-piperazine methanone scaffold yields sub-micromolar anti-TB MIC values in optimized congeners. The most potent compounds in the series (5-trifluoromethyl derivatives) achieved MIC = 0.78 µg/mL against M. tuberculosis H37Rv with therapeutic index >60 [1]. However, the target compound (4-phenoxyphenyl methanone) has NOT been tested in this or any published assay; no direct or cross-study comparison exists. This evidence is class-level inference only and cannot be used to assert potency for the target compound.
| Evidence Dimension | Anti-M. tuberculosis H37Rv MIC |
|---|---|
| Target Compound Data | Not tested / No data available |
| Comparator Or Baseline | 5-trifluoromethyl benzothiazole-piperazine methanone analogs: MIC = 0.78–7.94 µM |
| Quantified Difference | Cannot be calculated; target compound lacks any measurement |
| Conditions | In vitro broth microdilution against M. tuberculosis H37Rv; cytotoxicity on RAW 264.7 cells |
Why This Matters
Without compound-specific MIC data, the target compound cannot be selected over structurally proven anti-TB leads; procurement for TB research is unsupported by evidence.
- [1] Pancholi, S. S., et al. Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. European Journal of Medicinal Chemistry, 2016, 116, 187-199. View Source
